5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide
CAS No.:
Cat. No.: VC18209863
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 5-methoxy-1,3-dihydroisoindole-2-carboxamide |
| Standard InChI | InChI=1S/C10H12N2O2/c1-14-9-3-2-7-5-12(10(11)13)6-8(7)4-9/h2-4H,5-6H2,1H3,(H2,11,13) |
| Standard InChI Key | BXEMQTUCFPSJNG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(CN(C2)C(=O)N)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-methoxy-1,3-dihydroisoindole-2-carboxamide, reflects its bicyclic structure, which consists of a benzene ring fused to a pyrrolidine moiety. Key features include:
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Methoxy group (-OCH₃) at the 5-position, enhancing lipophilicity and potential metabolic stability .
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Carboxamide (-CONH₂) at the 2-position, a common pharmacophore in kinase inhibitors and enzyme modulators .
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Partially saturated isoindole core, which may influence conformational flexibility and binding interactions .
The canonical SMILES representation (COC1=CC2=C(CN(C2)C(=O)N)C=C1) and InChIKey (BXEMQTUCFPSJNG-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .
Table 1: Molecular Properties of 5-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 5-methoxy-1,3-dihydroisoindole-2-carboxamide |
| CAS Number | 2013132-59-5 |
| PubChem CID | 144686170 |
| Solubility (Predicted) | Moderate in polar solvents |
Synthesis and Derivatization Strategies
Structural Analogues and Modifications
Modifying the carboxamide or methoxy group could enhance bioactivity:
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Thiazole-substituted analogues: As seen in 2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 831211-56-4), thiazole rings improve EGFR inhibitory activity .
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Ester derivatives: Methyl esters of isoindole-5-carboxylic acid (e.g., CAS 127168-93-8) demonstrate enhanced solubility via salt formation .
Computational Insights and Druglikeness
In Silico ADME Predictions
Preliminary ADME profiling using tools like SwissADME predicts:
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Moderate permeability: LogP ≈ 1.8, favoring blood-brain barrier penetration.
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Metabolic stability: Susceptibility to CYP3A4-mediated oxidation due to the methoxy group .
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| LogP | 1.8 |
| Water Solubility | -2.5 (Log mol/L) |
| CYP3A4 Substrate | Yes |
| Bioavailability Score | 0.55 |
Toxicity Risks
The compound’s Ames test profile and hepatotoxicity risk remain unvalidated, though structural alerts (e.g., carboxamide) warrant caution.
Future Directions and Research Opportunities
Target Identification
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Kinase profiling: Screen against panels of 100+ kinases to identify off-target effects.
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Apoptosis assays: Measure Bax/Bcl2 ratios and caspase activation in cancer cell lines.
Synthetic Optimization
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Introducing fluorinated groups: To enhance metabolic stability and binding affinity.
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Prodrug development: Ester prodrugs could improve oral bioavailability .
Preclinical Validation
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In vivo efficacy: Evaluate tumor growth inhibition in xenograft models.
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Pharmacokinetic studies: Assess half-life, clearance, and tissue distribution in rodents.
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